"5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" IUPAC name
"5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid" IUPAC name
Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid
Executive Summary
In contemporary drug discovery and materials science, bifunctional heterocyclic building blocks are critical for developing novel pharmacophores and sustainable polymers. 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS: 926241-28-3)[1] represents a highly versatile, amphoteric scaffold. By combining a rigid furan-2-carboxylic acid core with a lipophilic, sterically hindered piperidine ring, this compound offers unique spatial geometry and zwitterionic properties. This technical guide deconstructs its IUPAC nomenclature, details its physicochemical behavior, and provides a rigorously validated synthetic methodology for its isolation.
IUPAC Nomenclature & Structural Deconstruction
The systematic IUPAC name, 5-[(2-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid , provides a precise topological map of the molecule. Understanding this nomenclature is essential for rational drug design and analog synthesis.
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The Core (furan-2-carboxylic acid): The parent structure is a five-membered aromatic oxygen heterocycle (furan) substituted at the C2 position with a carboxylic acid (-COOH). This moiety is commonly referred to as 2-furoic acid. It acts as a primary hydrogen-bond donor/acceptor and a potential metal-chelating group.
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The Linker (-methyl-): A single methylene (-CH₂-) bridge connects the furan core to the amine. This linker provides a degree of rotational freedom, allowing the basic amine to adopt optimal conformations when interacting with receptor binding pockets.
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The Substituent (2-methylpiperidin-1-yl): Attached to the methylene linker is a piperidine ring. The "-1-yl" suffix indicates that the attachment point is the nitrogen atom (N1). The "2-methyl" prefix denotes a methyl group at the carbon adjacent to the nitrogen.
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Stereochemical Implications: The C2 carbon of the piperidine ring is a chiral center. Consequently, the compound exists as two distinct enantiomers: (R) and (S). If synthesized from racemic 2-methylpiperidine, the resulting product is a racemate. Furthermore, because of this chiral center, the two protons of the adjacent methylene linker are diastereotopic and will resolve as an AB quartet in a high-field ¹H NMR spectrum—a critical diagnostic feature for structural validation.
Deconstruction of the IUPAC nomenclature and structural components of the target molecule.
Physicochemical Profiling & Zwitterionic Dynamics
The molecule possesses both an acidic functional group (carboxylic acid, pKa ~3.0) and a basic functional group (tertiary amine, pKa ~10.0). At physiological pH (7.4), the compound exists almost exclusively as a zwitterion (an internally neutralized inner salt).
This amphoteric nature dictates its solubility profile: it is highly soluble in polar protic solvents (water, methanol) but exhibits poor solubility in non-polar organic solvents (hexanes, diethyl ether). This directly impacts membrane permeability (LogD) and necessitates specialized chromatographic techniques for isolation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source / Derivation |
| CAS Registry Number | 926241-28-3 | ChemBK Database[1] |
| Molecular Formula | C₁₂H₁₇NO₃ | Stoichiometric calculation |
| Molar Mass | 223.27 g/mol | Calculated |
| Exact Mass | 223.1208 Da | Mass Spectrometry (Predicted) |
| H-Bond Donors | 1 (Carboxylic acid) | Structural Analysis |
| H-Bond Acceptors | 4 (O, O, O, N) | Structural Analysis |
| Rotatable Bonds | 3 | Structural Analysis |
Synthetic Methodology: Reductive Amination
The most efficient, scalable, and atom-economical route to synthesize 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid is via the reductive amination of 5-formyl-2-furoic acid (FFCA) with 2-methylpiperidine. FFCA itself is a highly valuable intermediate, often derived from the catalytic oxidation of biomass-derived 5-hydroxymethylfurfural (5-HMF)[2].
Causality in Reagent Selection
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Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol[3].
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Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is utilized. DCE provides excellent solubility for STAB and facilitates the initial condensation step.
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Catalyst: A catalytic amount of glacial acetic acid is added to lower the pH slightly, accelerating the dehydration of the hemiaminal intermediate into the reactive iminium species.
Synthetic workflow for 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid via reductive amination.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure high-purity isolation of the zwitterionic product.
Step 1: Iminium Formation
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Charge a dry, argon-flushed round-bottom flask with 5-formyl-2-furoic acid (1.0 mmol) and anhydrous DCE (10 mL).
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Add 2-methylpiperidine (1.1 mmol) dropwise at room temperature, followed by glacial acetic acid (0.1 mmol).
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Stir the mixture for 2 hours.
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Validation Checkpoint: Monitor via LC-MS. The mass of the starting aldehyde (m/z 140) should diminish, replaced by the iminium/hemiaminal intermediate mass.
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Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (1.5 mmol) in three distinct portions over 15 minutes to control the exothermic hydride transfer. 6. Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation Checkpoint: Quench a 10 µL aliquot in methanol. TLC (DCM:MeOH:NH₄OH 80:18:2) should show complete consumption of the starting material and the appearance of a baseline-stable, UV-active spot (the zwitterionic product).
Step 3: Zwitterion Isolation (SCX Chromatography) Standard aqueous-organic extraction will result in catastrophic yield loss due to the product's high water solubility. 7. Evaporate the DCE under reduced pressure. Resuspend the crude residue in a minimum volume of Methanol. 8. Load the methanolic solution onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. 9. Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities (e.g., unreacted acid, borate salts). 10. Elute the target compound using 2M Ammonia in Methanol (3 column volumes). The basic ammonia deprotonates the piperidine ring, releasing the compound from the sulfonic acid resin. 11. Concentrate the basic eluent in vacuo to yield 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid as a high-purity solid.
Pharmacological Potential
In medicinal chemistry, the 5-substituted 2-furoic acid motif is frequently utilized as a bioisostere for substituted benzoic acids or heteroaromatic systems. The incorporation of the 2-methylpiperidine ring introduces a sterically demanding, lipophilic basic center.
When mapping this to a receptor (such as a G-Protein Coupled Receptor or a metalloenzyme), the carboxylic acid can form strong ionic bridges with basic amino acid residues (e.g., Arginine, Lysine) or chelate metal ions (e.g., Zn²⁺, Mg²⁺). Simultaneously, the 2-methyl group on the piperidine restricts the conformational flexibility of the amine, potentially locking the molecule into an active conformation that increases target selectivity and reduces off-target binding entropy.
References
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PubChemLite - 2-furoic acid, 2-piperidinoethyl ester, hydrochloride (C12H17NO3) . Université du Luxembourg. Available at: [Link]
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5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid . ChemBK Chemical Database. Available at: [Link]
- Compounds and methods for producing nylon 6 (US9982094B2). Google Patents.
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Metabolic Engineering of Raoultella ornithinolytica BF60 for Production of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural . Applied and Environmental Microbiology - ASM Journals. Available at:[Link]
